molecular formula C19H20N6O2 B10915988 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915988
M. Wt: 364.4 g/mol
InChI Key: GNCNLYCKVZICPG-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from simpler precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-4-25-11-13(10-21-25)9-20-19(26)14-8-15(16-6-5-7-27-16)22-18-17(14)12(2)23-24(18)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,26)

InChI Key

GNCNLYCKVZICPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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